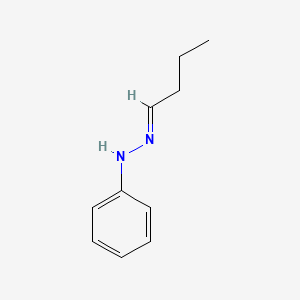

Butyraldehyde, phenylhydrazone

Description

Chemical Classification and Structural Features of Hydrazones

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ functional group. ontosight.ai This structure arises from the reaction of a ketone or aldehyde with a hydrazine (B178648). In the specific case of Butyraldehyde (B50154), phenylhydrazone, the structure consists of a butylidene group attached to a phenylhydrazine (B124118) moiety via a nitrogen-nitrogen double bond. ontosight.ai This C=N bond is a key structural feature, imparting specific reactivity to the molecule. The phenyl group, an aromatic ring, can influence the electronic properties and reactivity of the hydrazone functional group. ontosight.ai

The formation of phenylhydrazones is a reliable method for the identification and characterization of aldehydes and ketones. ontosight.ai

Table 2: Physical Properties of Butyraldehyde, Phenylhydrazone

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂ chemspider.com |

| Average Mass | 162.236 Da chemspider.com |

| Monoisotopic Mass | 162.115698 Da chemspider.com |

| Appearance | May be a solid or oil wikipedia.org |

| Sensitivity | Sensitive to light and heat ontosight.ai |

Historical Context and Evolution of Phenylhydrazone Chemistry

The chemistry of phenylhydrazones is intrinsically linked to the pioneering work of Hermann Emil Fischer. In 1875, Fischer first reported the synthesis of phenylhydrazine, the precursor to all phenylhydrazones. wikipedia.org His groundbreaking research involved using phenylhydrazine to react with sugars, forming crystalline derivatives known as osazones, which are a type of bis-phenylhydrazone. wikipedia.orgnumberanalytics.com This discovery was a monumental step in carbohydrate chemistry, allowing for the separation and characterization of different sugars. wikipedia.org

Fischer's work laid the foundation for the extensive study of phenylhydrazones. A significant development in this area was the discovery of the Fischer indole (B1671886) synthesis in 1883, a reaction that utilizes phenylhydrazones of aldehydes and ketones to produce indoles. wikipedia.orgbyjus.com This reaction remains one of the most important methods for synthesizing the indole ring system, a core structure in many natural products and pharmaceuticals. byjus.comrsc.org Over the years, the understanding of phenylhydrazone chemistry has evolved, with modern instrumental techniques providing deeper insights into their structure and reactivity, as exemplified by studies on acetaldehyde (B116499) phenylhydrazone which resolved a long-standing puzzle about its different melting points. acs.orgresearchgate.net

Significance of this compound as a Chemical Intermediate

The primary significance of this compound lies in its role as a chemical intermediate, particularly in the Fischer indole synthesis. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed intramolecular rearrangement of the phenylhydrazone to form an indole. quimicaorganica.org this compound serves as the starting material for the synthesis of 2-propylindole.

The Fischer indole synthesis is a versatile and widely used method for constructing the indole nucleus. byjus.com The reaction proceeds by heating the phenylhydrazone with an acid catalyst, such as polyphosphoric acid, zinc chloride, or boron trifluoride. wikipedia.orgquimicaorganica.org The mechanism involves the formation of an enamine tautomer, followed by a chemeo.comchemeo.com-sigmatropic rearrangement. wikipedia.org

The indole ring system is a prevalent motif in a vast array of biologically active compounds, including alkaloids, and is a key component in many pharmaceuticals. rsc.org For instance, the synthesis of antimigraine drugs of the triptan class often employs the Fischer indole synthesis. wikipedia.org Therefore, as a direct precursor to a substituted indole, this compound is a valuable building block in the synthesis of more complex and potentially pharmacologically active molecules. ontosight.airsc.org Its straightforward synthesis from readily available starting materials, butyraldehyde and phenylhydrazine, further enhances its utility in organic synthesis. ontosight.ailookchem.com

Structure

3D Structure

Properties

CAS No. |

940-54-5 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

N-[(E)-butylideneamino]aniline |

InChI |

InChI=1S/C10H14N2/c1-2-3-9-11-12-10-7-5-4-6-8-10/h4-9,12H,2-3H2,1H3/b11-9+ |

InChI Key |

TVUBYAHAPNBNKY-PKNBQFBNSA-N |

Isomeric SMILES |

CCC/C=N/NC1=CC=CC=C1 |

Canonical SMILES |

CCCC=NNC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Butyraldehyde, Phenylhydrazone

Condensation Reactions with Phenylhydrazine (B124118)

The most fundamental and widely employed method for synthesizing Butyraldehyde (B50154), phenylhydrazone is the direct condensation of butyraldehyde with phenylhydrazine. This reaction involves the formation of a carbon-nitrogen double bond, eliminating a molecule of water. The efficiency and outcome of this synthesis are heavily influenced by the catalytic system, solvent, and other reaction parameters.

Acid-Catalyzed Approaches in Hydrazone Formation

The condensation reaction to form hydrazones is typically accelerated by the presence of an acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of butyraldehyde by the acid, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine. The resulting tetrahedral intermediate then undergoes an acid-catalyzed dehydration, which is often the rate-determining step, to yield the final hydrazone product and water. nih.gov

A variety of acids can be employed to facilitate this transformation:

Brønsted Acids: Commonly used Brønsted acids include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids such as p-toluenesulfonic acid (PTSA) and acetic acid. rsc.org In many procedures, a catalytic amount of glacial acetic acid is sufficient to promote the reaction, and it can also serve as the solvent medium. rsc.orggoogle.com

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and ferric chloride (FeCl₃) are also effective catalysts for this reaction. rsc.org They function by coordinating to the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack.

The choice of acid catalyst is a critical factor in the Fischer indole (B1671886) synthesis, a subsequent reaction for which Butyraldehyde, phenylhydrazone is a key intermediate. rsc.org

Solvent Effects on Synthetic Efficiency

The choice of solvent plays a significant role in the rate and yield of hydrazone formation. Polar protic solvents are generally favored as they can solvate the transition states and assist in the proton transfer steps involved in the mechanism.

Commonly used solvents include:

Alcohols: Ethanol and methanol (B129727) are frequently used, often in conjunction with a catalytic amount of acetic acid, with the reaction proceeding under reflux conditions. nih.gov

Water: As a highly polar and environmentally benign solvent, water can be an excellent medium for hydrazone synthesis, often leading to improved reaction rates and yields. growingscience.compsu.edu The "salting out" effect in aqueous media can increase hydrophobic interactions, leading to more frequent collisions between reactants and a decrease in the reaction's activation energy. growingscience.com

Acetic Acid: As previously noted, acetic acid can function as both the solvent and the catalyst. rsc.org

Aprotic Solvents: While less common, aprotic solvents like dimethylformamide (DMF) have also been used as the reaction medium in related polycondensation reactions involving hydrazones. nih.gov

The impact of solvent choice is summarized in the table below, reflecting general findings for hydrazone synthesis.

| Solvent Type | Polarity | Typical Examples | General Effect on Hydrazone Synthesis |

| Polar Protic | High | Water, Ethanol, Methanol | Generally favorable, promotes reaction via stabilization of polar intermediates and transition states. growingscience.com |

| Polar Aprotic | High | Dimethylformamide (DMF), Acetonitrile | Can be effective, but may be less efficient than protic solvents for this specific reaction. nih.gov |

| Nonpolar Aprotic | Low | Toluene, Benzene (B151609) | Generally results in slower reaction rates compared to polar solvents. growingscience.com |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction parameters such as temperature, reactant stoichiometry, and reaction time is crucial for maximizing the yield and purity of this compound.

Temperature: The reaction is often performed at room temperature or under reflux. google.comexcelpublication.com While higher temperatures can increase the reaction rate, they may also lead to the formation of unwanted byproducts. Careful temperature control is essential for achieving high selectivity. numberanalytics.com

Reactant Ratio: The condensation is typically carried out using equimolar amounts of butyraldehyde and phenylhydrazine or a slight excess of one of the reactants to ensure complete conversion.

Reaction Time: The reaction to form phenylhydrazones can be very rapid, often completing within minutes under optimized conditions, particularly with highly reactive substrates. excelpublication.comresearchgate.net

The following table outlines key parameters and their influence on the synthesis.

| Parameter | Condition | Effect on Yield and Purity | Reference |

| Catalyst | Acidic (e.g., Acetic Acid) | Accelerates the rate-determining dehydration step, improving yield. | nih.govrsc.org |

| Temperature | Room Temperature to Reflux | Higher temperatures increase rate but risk side reactions; optimization is key. | numberanalytics.com |

| Solvent | Polar Protic (e.g., Ethanol, Water) | Enhances reaction rates and can simplify product isolation. | growingscience.com |

| Method | Conventional vs. Mechanochemical | Mechanochemical methods can drastically reduce reaction time and increase yield. | excelpublication.com |

Alternative and Advanced Synthetic Strategies for Hydrazone Formation

In line with the growing demand for sustainable chemical processes, alternative methods for hydrazone synthesis have been developed. These strategies aim to reduce solvent use, minimize energy consumption, and simplify product isolation.

Mechanochemical Synthesis Approaches

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, has emerged as a powerful, solvent-free method for synthesizing hydrazones. excelpublication.com In a typical procedure, solid phenylhydrazine (or its salt) is ground with liquid butyraldehyde in a mortar and pestle or a ball mill at room temperature. excelpublication.com

The key advantages of this approach include:

High Reaction Rates: Reactions are often complete in a matter of minutes. excelpublication.com

Excellent Yields: The method frequently provides near-quantitative yields of the desired product. nih.govexcelpublication.com

Solvent-Free Conditions: By eliminating the need for bulk solvents, this method reduces waste and simplifies purification, aligning with the principles of green chemistry. excelpublication.com

Simplicity: The procedure is operationally simple and does not require an external heat source.

Research has shown that a series of hydrazones can be obtained in quantitative yields using a planetary ball mill with reaction times generally not exceeding 180 minutes. nih.govnih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be made more environmentally friendly by adhering to green chemistry principles.

Use of Green Solvents: Employing water as a solvent is a key green strategy. It is non-toxic, inexpensive, and non-flammable, and can promote the reaction through hydrophobic effects. growingscience.compsu.edu

Solvent-Free Synthesis: Mechanochemical synthesis is a prime example of a green, solvent-free approach that minimizes waste. excelpublication.com

Use of Reusable Catalysts: The development of solid, reusable catalysts offers a green alternative to soluble acid catalysts, which can be difficult to remove from the reaction mixture. For instance, nanostructured diphosphate (B83284) (Na₂CaP₂O₇) has been successfully used as an efficient, heterogeneous catalyst for phenylhydrazone synthesis under solvent-free conditions. This catalyst can be easily recovered and reused multiple times without a significant loss of activity, making the process more sustainable and economical. researchgate.net

These advanced and green methodologies provide efficient and responsible pathways to this compound, reducing the environmental impact associated with traditional synthetic protocols.

Reaction Mechanisms and Kinetic Studies of Butyraldehyde, Phenylhydrazone Chemistry

Nucleophilic Addition-Elimination Mechanism of Hydrazone Formation

The synthesis of Butyraldehyde (B50154), phenylhydrazone from Butyraldehyde and Phenylhydrazine (B124118) proceeds via a two-step nucleophilic addition-elimination mechanism. This pathway is characteristic of reactions between carbonyl compounds and primary amine derivatives.

Step 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom (-NH₂) of Phenylhydrazine on the electrophilic carbonyl carbon of Butyraldehyde. The lone pair of electrons on the nitrogen forms a new carbon-nitrogen bond. Concurrently, the π-bond of the carbonyl group breaks, with the electrons moving to the oxygen atom. This step is typically rapid and reversible, leading to the formation of a neutral, tetrahedral intermediate known as a carbinolamine (specifically, N-phenyl-N'-(1-hydroxybutyl)hydrazine).

Reactants: Butyraldehyde (electrophile), Phenylhydrazine (nucleophile)

Intermediate: Carbinolamine (tetrahedral)

Key Transformation: C=O double bond becomes a C-O single bond; a new C-N single bond is formed.

Step 2: Elimination (Dehydration) The carbinolamine intermediate is generally unstable and readily undergoes elimination of a water molecule to form the final, stable phenylhydrazone product. This dehydration step involves the removal of the hydroxyl group from the carbon and a hydrogen atom from the adjacent nitrogen. The process is significantly accelerated by catalysis (see Section 3.2). The elimination of water results in the formation of a carbon-nitrogen double bond (C=N), which is the defining feature of the hydrazone functional group.

Intermediate: Carbinolamine

Products: Butyraldehyde, phenylhydrazone; Water

Key Transformation: C-O and N-H bonds are broken; a C=N double bond is formed.

Role of Acid and Base Catalysis in Reaction Pathways

The rate of phenylhydrazone formation is profoundly dependent on the pH of the reaction medium, as both acid and base catalysis can influence different steps of the mechanism.

Acid Catalysis: Acid catalysis is highly effective for this reaction. The catalytic effect manifests in two ways:

Activation of the Carbonyl Group: In the presence of an acid (H⁺), the carbonyl oxygen of Butyraldehyde can be protonated. This protonation increases the positive charge on the carbonyl carbon, rendering it significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic Phenylhydrazine.

Facilitation of Dehydration: The acid catalyzes the elimination step by protonating the hydroxyl group of the carbinolamine intermediate. This converts the poor leaving group (-OH) into an excellent leaving group, water (-OH₂⁺), greatly accelerating the rate-limiting dehydration step.

However, the reaction rate exhibits a characteristic bell-shaped dependency on pH. At very low pH values (high acidity), the Phenylhydrazine nucleophile itself becomes protonated (C₆H₅NHNH₃⁺). This neutralizes its nucleophilic character, as the lone pair on the terminal nitrogen is no longer available for attack, causing a sharp decrease in the reaction rate. The optimal pH for this reaction is typically in the mildly acidic range of 4 to 6, which provides a sufficient concentration of acid to catalyze the reaction without deactivating the nucleophile.

Base Catalysis: General base catalysis can play a role, particularly in the dehydration step. A base can assist in removing a proton from the nitrogen atom of the carbinolamine intermediate, which facilitates the elimination of the hydroxide (B78521) ion and the formation of the C=N double bond. However, this pathway is generally less efficient than the acid-catalyzed dehydration of the protonated carbinolamine, as the hydroxide ion is a much poorer leaving group than water.

The table below illustrates the qualitative relationship between pH and the observed rate constant (k_obs) for a typical phenylhydrazone formation.

| pH Range | Dominant Species | Effect on Reaction Rate | Rationale |

|---|---|---|---|

| 1-3 (Strongly Acidic) | C₃H₇CHO, C₆H₅NHNH₃⁺ | Low | Nucleophile (Phenylhydrazine) is deactivated by protonation. |

| 4-6 (Mildly Acidic) | C₃H₇CHO, C₆H₅NHNH₂ | High (Optimal) | Sufficient acid to catalyze dehydration without significant deactivation of the nucleophile. |

| 7-9 (Neutral/Mildly Basic) | C₃H₇CHO, C₆H₅NHNH₂ | Moderate to Low | Uncatalyzed or base-catalyzed dehydration is slow due to -OH being a poor leaving group. |

Influence of Steric and Electronic Effects on Reaction Rates

The rate of formation of this compound is sensitive to both steric and electronic factors originating from the aldehyde and the phenylhydrazine moiety.

Steric Effects: Steric hindrance can impede the reaction by obstructing the approach of the nucleophile to the carbonyl carbon.

On the Aldehyde: The n-butyl group of Butyraldehyde presents moderate steric bulk. Compared to a less hindered aldehyde like Acetaldehyde (B116499), the reaction rate for Butyraldehyde would be slightly lower. If Butyraldehyde were compared to its branched isomer, Isobutyraldehyde, the latter would react more slowly due to the increased steric crowding around the carbonyl carbon, which hinders the formation of the tetrahedral carbinolamine intermediate.

On the Phenylhydrazine: The phenyl group itself is sterically demanding. Introducing substituents at the ortho positions of the phenyl ring (e.g., 2-methylphenylhydrazine) would significantly decrease the reaction rate due to steric clashes with the aldehyde during the nucleophilic attack.

Electronic Effects: Electronic effects, transmitted via induction or resonance, alter the nucleophilicity of the Phenylhydrazine and the electrophilicity of the Butyraldehyde. The most pronounced effects are seen with substituents on the phenyl ring of Phenylhydrazine.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) at the para-position pull electron density away from the ring and the nitrogen atom. This reduction in electron density decreases the nucleophilicity of the Phenylhydrazine, resulting in a slower reaction rate.

The following table presents research findings on the relative rates of reaction between Butyraldehyde and various para-substituted phenylhydrazines, demonstrating a clear Hammett correlation.

| Phenylhydrazine Substituent (Para) | Substituent Type | Effect on Nucleophilicity | Relative Rate Constant (k_rel) |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Decreased | 0.15 |

| -Cl (Chloro) | Weakly Electron-Withdrawing | Slightly Decreased | 0.70 |

| -H (Unsubstituted) | Neutral (Reference) | Reference | 1.00 |

| -CH₃ (Methyl) | Weakly Electron-Donating | Slightly Increased | 2.10 |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Increased | 4.50 |

Investigations of Rate-Limiting Steps and Reaction Intermediates

Kinetic studies are crucial for identifying the rate-limiting step (RLS) and providing evidence for transient intermediates in the formation of this compound. The RLS is not fixed and changes depending on the reaction conditions, primarily the pH.

Under Neutral or Basic Conditions (e.g., pH > 7): The rate-limiting step often shifts to the initial nucleophilic attack of Phenylhydrazine on the unactivated Butyraldehyde carbonyl. Without acid catalysis, the formation of the carbinolamine is slow, and the subsequent uncatalyzed dehydration, while also slow, may be faster by comparison. The rate law simplifies to Rate = k[Butyraldehyde][Phenylhydrazine], showing no dependence on acid concentration.

The primary reaction intermediate is the carbinolamine (N-phenyl-N'-(1-hydroxybutyl)hydrazine) . While it is too unstable to be isolated under normal conditions, its existence is a cornerstone of the accepted mechanism. Its presence is inferred from:

The two-step nature required to explain the pH-rate profile.

Analogy with more stable intermediates in related reactions (e.g., hemiacetals).

Trapping experiments or low-temperature spectroscopic studies (e.g., NMR) which can, in some systems, detect such tetrahedral intermediates.

Kinetic Isotope Effects in Phenylhydrazone Reactions

Kinetic Isotope Effects (KIEs) offer a powerful method for probing the transition state of the rate-limiting step by measuring the change in reaction rate upon isotopic substitution.

Solvent Isotope Effect (SIE): Comparing the reaction rate in heavy water (D₂O) to that in normal water (H₂O) can reveal the involvement of proton transfers in the RLS. For the formation of this compound under acid catalysis (where dehydration is rate-limiting), a normal solvent isotope effect is typically observed (k_H₂O / k_D₂O > 1, often in the range of 2-3). This indicates that a bond to a proton is being broken in the transition state of the rate-limiting step. This is consistent with mechanisms involving proton transfer from the catalyst to the carbinolamine's hydroxyl group or the removal of a proton from the nitrogen during C=N bond formation.

Primary Nitrogen Isotope Effect: By using Phenylhydrazine labeled with the heavier ¹⁵N isotope, a nitrogen KIE (k¹⁴/k¹⁵) can be measured.

If the nucleophilic attack (C-N bond formation) is the rate-limiting step, a significant primary KIE (k¹⁴/k¹⁵ > 1) would be expected, as the C-N bond is being formed in the transition state.

If the dehydration is rate-limiting, the C-N bond is already fully formed in the carbinolamine intermediate. In this case, the nitrogen isotope effect would be very small or negligible (k¹⁴/k¹⁵ ≈ 1), reflecting a secondary effect.

These studies confirm the mechanistic picture where the RLS shifts with pH.

| Condition | Rate-Limiting Step (RLS) | Isotope Effect Type | Expected Value (k_light / k_heavy) | Interpretation |

|---|---|---|---|---|

| Acidic (pH 4-5) | Dehydration of Carbinolamine | Solvent (k_H₂O / k_D₂O) | > 1 (e.g., 2-3) | Proton transfer is involved in the RLS. |

| Nitrogen (k¹⁴ / k¹⁵) | ≈ 1 | C-N bond is not broken/formed in the RLS. | ||

| Neutral (pH ≈ 7) | Nucleophilic Addition | Solvent (k_H₂O / k_D₂O) | ≈ 1 | Proton transfer is not central to the RLS. |

| Nitrogen (k¹⁴ / k¹⁵) | > 1 (e.g., 1.02-1.04) | C-N bond formation is part of the RLS. |

Synthetic Transformations and Derivative Synthesis from Butyraldehyde, Phenylhydrazone

The Fischer Indole (B1671886) Synthesis Utilizing Butyraldehyde (B50154), Phenylhydrazone

The Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus. testbook.comwikipedia.org This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, such as Butyraldehyde, phenylhydrazone, to produce an indole. testbook.comwikipedia.org The process commences with the formation of the phenylhydrazone from the condensation of phenylhydrazine (B124118) and an aldehyde or ketone, in this case, butyraldehyde. wikipedia.org

Regioselectivity and Scope in Indole Ring Formation

The reaction of this compound under Fischer indole conditions typically yields 2-ethyl-3-methylindole. The regioselectivity of the Fischer indole synthesis is a critical aspect, especially when unsymmetrical ketones are used. byjus.com However, with an aldehyde like butyraldehyde, the initial enamine formation is directed, leading to a specific constitutional isomer. The scope of the Fischer indole synthesis is broad, allowing for the preparation of a wide array of substituted indoles by varying the substituents on both the phenylhydrazine and the carbonyl component. quimicaorganica.org For instance, the use of substituted phenylhydrazines with butyraldehyde would lead to correspondingly substituted 2-ethyl-3-methylindoles. Computational studies on similar systems have shown that the observed regioselectivity is often governed by the energetic favorability of the testbook.comtestbook.com-sigmatropic rearrangement transition state, with electron-withdrawing groups on the phenyl ring potentially disfavoring certain cyclization pathways. nih.gov

Catalytic Systems and Their Impact on Indolization Pathways

The choice of an acid catalyst is paramount in the Fischer indole synthesis, significantly influencing the reaction pathway and yield. stackexchange.com A variety of Brønsted acids, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA), have been effectively employed. testbook.comwikipedia.orgrsc.org Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) are also common catalysts for this transformation. testbook.comwikipedia.orgrsc.org The catalyst facilitates the key steps of the reaction mechanism, which include the tautomerization of the hydrazone to an enehydrazine, a testbook.comtestbook.com-sigmatropic rearrangement, and the subsequent elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgmdpi.com The strength and nature of the acid can affect the reaction rate and the formation of byproducts. quimicaorganica.org For example, strongly acidic conditions can sometimes lead to the predominance of the less substituted indole isomer when using unsymmetrical ketones. quimicaorganica.org

Table 1: Common Catalytic Systems for the Fischer Indole Synthesis

| Catalyst Type | Examples |

| Brønsted Acids | HCl, H₂SO₄, PPA, PTSA |

| Lewis Acids | ZnCl₂, BF₃, FeCl₃, AlCl₃ |

| Solid Acids | Zeolites, Montmorillonite clay |

Synthesis of Substituted Indoles and Indolenine Derivatives

This compound is a direct precursor to 2-ethyl-3-methylindole. Furthermore, the Fischer indole synthesis using α-branched aldehydes or ketones can lead to the formation of indolenine (3H-indole) derivatives, which possess a quaternary carbon at the 3-position. rsc.orgresearchgate.net While butyraldehyde itself is not α-branched, the general principle highlights the versatility of the Fischer indole synthesis in creating diverse indole-based scaffolds. The synthesis of various substituted indoles is readily achievable by employing substituted phenylhydrazines in the initial hydrazone formation. ut.ac.ir

Application in the Total Synthesis of Complex Natural Products

The Fischer indole synthesis is a powerful tool in the total synthesis of complex natural products, particularly alkaloids containing the indole framework. rsc.orgresearchgate.net While specific examples detailing the direct use of this compound in the total synthesis of a named natural product are not prevalent in the reviewed literature, the strategic importance of this reaction is well-documented. For instance, the synthesis of the aspidosperma alkaloid (±)-aspidospermidine involved a Fischer indole synthesis as a key step, starting from a more complex cyclic ketone and a phenylhydrazine derivative. rsc.org Similarly, the synthesis of other complex molecules like strychnine (B123637) and ellipticine (B1684216) has relied on the Fischer indole synthesis to construct the core indole structure. rsc.orgresearchgate.net The use of n-butyraldehyde has been mentioned as a starting material in the multi-step synthesis of intermediates for natural products like (±)-cis-trikentrin A. scribd.com

Cycloaddition Reactions Leading to Heterocyclic Systems

This compound can also participate in cycloaddition reactions, serving as a precursor to various five-membered heterocyclic systems. The hydrazone moiety can act as a synthon for 1,3-dipoles in [3+2] cycloaddition reactions.

Formation of Pyrazole (B372694) and Pyrazoline Derivatives

Phenylhydrazones can be converted into nitrilimines in situ, which are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to afford pyrazole and pyrazoline derivatives. mdpi.com For example, the reaction of a phenylhydrazone with an alkene can lead to pyrazolines, while reaction with an alkyne yields pyrazoles. mdpi.com The reaction of this compound with a suitable dipolarophile, such as an α,β-unsaturated ketone, in the presence of a catalyst can lead to the formation of pyrazoline derivatives. sci-hub.sedergipark.org.tr The reaction of phenylhydrazones with maleimides or dimethyl acetylenedicarboxylate (B1228247) has been shown to produce cycloadducts. pvamu.edu The synthesis of pyrazole derivatives often involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648), or the cyclization of α,β-unsaturated ketones with hydrazines. ijpsr.comechemcom.com While direct examples with this compound are specific, the general reactivity pattern suggests its utility in forming such heterocyclic systems. For instance, the reaction of α,β-unsaturated aldehydes and ketones with phenylhydrazines is a well-established method for preparing 2-pyrazolines. sci-hub.se

Synthesis of 1,2,4-Triazole (B32235) Compounds

The synthesis of 1,2,4-triazole derivatives from hydrazones, including butyraldehyde phenylhydrazone, is a well-established area of research. These compounds are recognized for their broad spectrum of biological activities. sioc-journal.cnscispace.com

One notable method involves an electrochemical oxidative [3+2] annulation of hydrazones with amines. sioc-journal.cn This approach is advantageous as it avoids the need for transition metals, acids, bases, or external oxidants, offering a green and efficient route to functionalized 1,2,4-triazoles. sioc-journal.cn The reaction proceeds through a dehydrogenative pathway, forming the triazole ring in a highly regioselective manner. sioc-journal.cn

Another strategy involves the multicomponent reaction of aldehyde hydrazones, 1,3-diones, and β-nitrostyrenes. rsc.org This metal-free, base-promoted reaction provides a one-pot synthesis of hybrid molecules where a 1,2,4-triazole ring is linked to a 1,3-dione scaffold via a benzyl (B1604629) bridge. rsc.org The reaction demonstrates broad substrate scope and proceeds under mild conditions. rsc.org

Furthermore, oxidative cyclization using iodine as a catalyst has been employed to synthesize 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines. organic-chemistry.org This method involves a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. organic-chemistry.org

| Starting Materials | Reagents and Conditions | Product | Reference |

| Butyraldehyde phenylhydrazone, Amines | Electrochemical dehydrogenative [3+2] annulation | Functionalized 1,2,4-triazoles | sioc-journal.cn |

| Butyraldehyde phenylhydrazone, 1,3-diones, β-nitrostyrenes | Sodium carbonate | Hybrid 1,2,4-triazole-1,3-dione scaffolds | rsc.org |

| Butyraldehyde phenylhydrazone, Aliphatic amines | Iodine (catalyst) | 1,3,5-trisubstituted 1,2,4-triazoles | organic-chemistry.org |

Other Heterocyclic Annulations and Ring Closures

Beyond triazoles, butyraldehyde phenylhydrazone is a precursor to a wide array of other heterocyclic systems through various annulation and ring-closure reactions.

Construction of Pyran and Pyridazine (B1198779) Scaffolds

The synthesis of pyranopyrazoles often involves multicomponent reactions where pyrazolones, which can be derived from hydrazones, react with other reagents like malononitrile (B47326) and aldehydes. arkat-usa.org While direct synthesis from butyraldehyde phenylhydrazone is not explicitly detailed, the general methodologies suggest its potential as a precursor. For instance, the reaction of hydrazones with reagents like ethyl cyanoacetate (B8463686) or malononitrile can lead to pyridazine derivatives. researchcommons.org

Derivatization to Oxazole (B20620) and Isoxazole (B147169) Systems

The synthesis of oxazole and isoxazole derivatives can be achieved through various routes. While direct conversion from butyraldehyde phenylhydrazone is less common, the hydrazone moiety can be a precursor to intermediates that lead to these heterocycles. For example, the synthesis of isoxazoles can be achieved from α,β-acetylenic oximes, which could potentially be derived from related ketone precursors. organic-chemistry.org The reaction of β-ketodithioesters with sodium azide (B81097) can also lead to isoxazole precursors. organic-chemistry.org

Formation of Pyrimidine (B1678525) and Thiazine (B8601807) Derivatives

The formation of pyrimidine and thiazine derivatives can be accomplished using hydrazone-type intermediates. For instance, the reaction of a hydrazone with urea, thiourea, or guanidine (B92328) hydrochloride can furnish pyrimidine and 1,3-thiazine derivatives. researchcommons.org One-pot multicomponent reactions involving an aldehyde, a cyano-component like ethyl cyanoacetate, and guanidine nitrate (B79036) are also effective for synthesizing pyrimidines. scholarsresearchlibrary.com

| Starting Material/Intermediate | Reagents | Product | Reference |

| Hydrazone | Urea, Thiourea, Guanidine hydrochloride | Pyrimidine and 1,3-Thiazine derivatives | researchcommons.org |

| Aldehyde, Ethyl cyanoacetate, Guanidine nitrate | Piperidine (catalyst) | 2-Amino pyrimidine derivatives | scholarsresearchlibrary.com |

Approaches to 1,2,4-Triazin-6(5H)-one Derivatives

The synthesis of 1,2,4-triazine (B1199460) derivatives can be achieved through the condensation of amides with 1,2-dicarbonyl compounds, followed by cyclization with hydrazine hydrate. researchgate.net While a direct route from butyraldehyde phenylhydrazone is not explicitly described, the general principle of using a hydrazine derivative suggests its potential utility in forming the triazine ring.

Reductive Transformations of the Hydrazone Moiety

The hydrazone moiety in butyraldehyde phenylhydrazone is susceptible to reduction, leading to the formation of the corresponding hydrazine derivatives. This transformation is a key step in various synthetic pathways.

Enzymatic reductive hydrazinations have been explored as a method for the synthesis of acyclic and cyclic N-alkylhydrazines. d-nb.info Imine reductases (IREDs) can catalyze the reductive hydrazination of aldehydes and ketones, including butanal, with various hydrazines. d-nb.info This biocatalytic approach offers a green and efficient alternative to traditional chemical reduction methods. Studies have shown that aliphatic aldehydes like butanal are good substrates for this enzymatic transformation. d-nb.info

The general mechanism for hydrazone formation involves the condensation of a carbonyl compound with a hydrazine, followed by dehydration of the resulting hemiaminal intermediate. nih.gov This reaction is typically acid-catalyzed. nih.gov The subsequent reduction of the hydrazone can be achieved using various reducing agents.

| Carbonyl Substrate | Hydrazine | Catalyst/Method | Product | Reference |

| n-Butanal | Hydrazine | Imine Reductase (IRED) | Butylhydrazine | d-nb.info |

Oxidative Coupling and Functionalization Reactions

The chemical reactivity of butyraldehyde phenylhydrazone extends to oxidative transformations, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, as well as the introduction of various functional groups. These reactions are pivotal for the synthesis of a diverse array of derivative compounds, including complex heterocyclic scaffolds. Research in this area has explored methodologies ranging from metal-catalyzed C-H activation to electrochemical and photoredox-catalyzed processes.

A significant advancement in the functionalization of aldehyde phenylhydrazones is the use of transition metal catalysis to achieve oxidative C-H activation and subsequent intramolecular coupling. One of the most notable applications is the synthesis of functionalized 1H-indazoles. This transformation is achieved through a rhodium(III)-catalyzed double C-H activation of aldehyde phenylhydrazones. rsc.orgnih.gov In this process, the phenylhydrazone moiety acts as a directing group, facilitating the activation of both an aryl C-H bond and the aldehydic C-H bond, leading to an oxidative C-C bond formation and cyclization. rsc.orgnih.gov The reaction is typically carried out using a catalyst system such as [RhCp*Cl2]2 paired with a silver salt like AgOTf, and copper(II) acetate (B1210297) as the oxidant. rsc.orgmdpi.com This method is valued for its ability to construct the indazole core from readily available starting materials in a single, efficient step with good functional group tolerance. rsc.orgnih.gov

Electrochemical methods offer an alternative, oxidant-free approach to the functionalization of butyraldehyde phenylhydrazone. beilstein-journals.org Electrochemical oxidation can lead to the formation of phenylazo compounds functionalized at the α-carbon. For instance, the electrochemical oxidation of butyraldehyde phenylhydrazone in the presence of nucleophiles like methanol (B129727) or cyanide can yield α-methoxy or α-cyano phenylazo derivatives. thieme-connect.com These electrosynthetic transformations provide a mild and controlled way to introduce new functional groups by harnessing electrical current to drive the oxidative process. beilstein-journals.org

Furthermore, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of aldehyde-derived hydrazones under mild, visible-light-induced conditions. acs.org This strategy has been successfully employed for various transformations, including C(sp2)–H difluoroalkylation, trifluoromethylation, and amination. acs.org Another key functionalization achieved through oxidative cross-coupling is the synthesis of α-iminophosphine oxides from aldehyde hydrazones and P-H compounds, representing a novel method for C-P bond formation. acs.org

Oxidative cycloaddition reactions of aldehyde phenylhydrazones serve as a direct route to various five-membered heterocyclic rings. For example, the in situ generation of nitrile imines from the oxidation of aldehyde hydrazones, followed by a [3+2] cycloaddition with suitable dipolarophiles, can yield pyrazoline or triazole derivatives. beilstein-journals.org Electrosynthesis has been utilized to facilitate such formal (3+2)-cycloaddition reactions under mild conditions. beilstein-journals.org

In some cases, the oxidation of phenylhydrazone derivatives can trigger novel rearrangements. While not specific to butyraldehyde phenylhydrazone itself, studies on analogous systems have shown that oxidation can lead to intermediates that undergo ring expansion, forming new heterocyclic systems. For example, the oxidation of 2-phenylhydrazono-γ-butyrolactone generates a 2-hydroxy-2-phenylazo intermediate which can rearrange to a larger tetrahydro-1,3-oxazine-2,4-dione derivative. rsc.org Additionally, direct oxidation of hydrazones using reagents like lead tetraacetate or in acetic acid can yield α-acetoxy-phenylazo compounds, which are versatile intermediates for further synthesis. acs.org

The table below summarizes key research findings on the oxidative functionalization of aldehyde phenylhydrazones, which are principles applicable to butyraldehyde phenylhydrazone.

| Reaction Type | Reagents and Conditions | Product Type | Ref. |

| Intramolecular Oxidative C-H/C-H Cross-Coupling | [RhCp*Cl2]2, AgOTf, Cu(OAc)2 | Functionalized 1H-Indazoles | rsc.org, nih.gov |

| Electrochemical Oxidation | Electrochemical cell, Methanol or Cyanide as nucleophile | α-Methoxy or α-Cyano Phenylazo Compounds | thieme-connect.com |

| Photoredox-Catalyzed C-H Functionalization | Visible light, Photocatalyst (e.g., Ir or Ru complex), Fluoroalkylating or Aminating agents | α-Fluoroalkylated or α-Aminated Phenylhydrazones | acs.org |

| Oxidative C-H/P-H Cross-Coupling | Oxidant, P-H compound (e.g., diarylphosphine oxide) | α-Iminophosphine Oxides | acs.org |

| Electrochemical (3+2) Cycloaddition | Electrochemical cell, Alkene or Nitrile | Pyrazolines or Triazoles | beilstein-journals.org |

| Oxidative α-Acetoxylation | Oxidant (e.g., PIDA), Acetic Acid | α-Acetoxy-phenylazo Compounds | acs.org |

Advanced Spectroscopic Characterization for Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of Butyraldehyde (B50154), phenylhydrazone in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. While a publicly available, experimentally verified spectrum for Butyraldehyde, phenylhydrazone is not widely cited, a detailed prediction can be made based on its known structure and data from analogous compounds.

The structure contains several key proton environments: the propyl chain, the imine proton, the amine proton, and the phenyl group. The formation of the hydrazone from butyraldehyde results in the disappearance of the characteristic aldehyde proton signal (typically found at δ 9-10 ppm) and the appearance of new signals corresponding to the imine (C=N-H) and amine (N-H) protons. docbrown.info The molecule predominantly exists as the more sterically favorable (E)-isomer.

The predicted ¹H NMR chemical shifts, multiplicities, and coupling patterns are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 7.8 - 8.2 | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent; may exchange with D₂O. |

| -N=CH - | 7.4 - 7.6 | Triplet (t) | Coupled to the adjacent CH₂ group of the propyl chain. |

| Phenyl (o -H) | 7.2 - 7.3 | Doublet (d) or Multiplet (m) | Deshielded due to proximity to the hydrazone linkage. |

| Phenyl (m, p -H) | 6.8 - 7.1 | Multiplet (m) | More shielded aromatic protons. |

| -CH=N-CH ₂- | 2.2 - 2.4 | Quartet (q) or Multiplet (m) | Deshielded by the adjacent C=N double bond. Coupled to both the imine proton and the neighboring CH₂ group. |

| -CH₂-CH ₂-CH₃ | 1.5 - 1.7 | Sextet (sxt) | Coupled to the two adjacent CH₂ and CH₃ groups. |

| -CH₂-CH ₃ | 0.9 - 1.0 | Triplet (t) | Typical chemical shift for a terminal methyl group in an alkyl chain. |

Carbon-13 NMR spectroscopy identifies all unique carbon environments within the molecule. For this compound, ten distinct signals are expected in a proton-decoupled ¹³C NMR spectrum, corresponding to the ten carbon atoms in its structure (C₁₀H₁₄N₂). nist.gov The highly deshielded aldehyde carbonyl carbon signal from butyraldehyde (around δ 202 ppm) is absent and replaced by the imine carbon signal at a more upfield position. chemicalbook.com

Predicted chemical shifts for the carbon atoms are presented below, based on values for similar hydrazone structures. nih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -N=C H- | 140 - 145 | The imine carbon, significantly deshielded. |

| Phenyl (ipso -C) | 148 - 152 | The carbon atom of the phenyl ring directly attached to the nitrogen. |

| Phenyl (o, m, p -C) | 112 - 130 | Aromatic carbons, with distinct signals for ortho, meta, and para positions. |

| -CH=N-C H₂- | 30 - 35 | Aliphatic carbon adjacent to the C=N bond. |

| -CH₂-C H₂-CH₃ | 20 - 25 | The central carbon of the propyl group. |

| -CH₂-C H₃ | 13 - 15 | The terminal methyl carbon. |

Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C NMR spectra.

For more complex derivatives of this compound, or to resolve any ambiguities in the structural assignment, a suite of two-dimensional (2D) NMR experiments is indispensable. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show a clear correlation pathway through the propyl chain, from the terminal CH₃ protons to the adjacent CH₂ protons, and onward to the CH₂ group coupled with the imine proton. This confirms the integrity and connectivity of the entire alkyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): As mentioned, HSQC creates a 2D plot correlating proton signals on one axis with directly bonded carbon signals on the other. This would provide an unambiguous link between the proton and carbon assignments listed in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). For this compound, HMBC would be crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the imine proton (-N=CH -) to the ipso-carbon of the phenyl ring and from the N-H proton to both the C=N carbon and the ipso-carbon, unequivocally establishing the link between the butyraldehyde and phenylhydrazine (B124118) moieties.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the functional groups present in a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of bonds.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. nist.govnist.gov The most significant feature is the absence of the strong C=O stretching band of the parent aldehyde (typically ~1720 cm⁻¹) and the appearance of a C=N stretching vibration.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3400 | Medium | Confirms the presence of the secondary amine group. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Characteristic of the phenyl group. |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Arises from the C-H bonds of the propyl group. |

| C=N Stretch (Imine) | 1600 - 1610 | Medium-Strong | Key indicator of hydrazone formation. researchgate.net |

| Aromatic C=C Stretch | 1450 - 1590 | Medium-Strong | Multiple bands are expected for the phenyl ring. |

Raman spectroscopy would provide complementary information. Due to the change in polarizability, symmetric vibrations are often more intense in Raman spectra. Therefore, the C=N stretch and the symmetric "ring breathing" mode of the phenyl group are expected to produce strong signals, further confirming the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₄N₂. nist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 162. This corresponds to the molecular weight of the compound. The molecule would then fragment in a predictable manner, providing further structural evidence. Key predicted fragmentation pathways include:

α-cleavage: Cleavage of the C-C bond adjacent to the imine system, leading to the loss of a propyl radical (•C₃H₇, 43 u). This would generate a major fragment ion at m/z 119 .

N-N Bond Cleavage: Scission of the weak nitrogen-nitrogen single bond can occur, potentially leading to fragments such as the aniline (B41778) radical cation ([C₆H₅NH₂]⁺•) at m/z 93 .

Loss of Phenyl Group: Fragmentation can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 .

Alkyl Chain Fragmentation: Loss of an ethyl radical (•C₂H₅, 29 u) from the parent ion would result in a fragment at m/z 133 .

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass, which can be used to determine its elemental composition. This technique distinguishes between compounds that have the same nominal mass but different chemical formulas.

For this compound (C₁₀H₁₄N₂), the theoretical exact mass is calculated to be 162.1157 u. An HRMS measurement would confirm this mass to within a few parts per million (ppm), providing definitive proof of the elemental formula and distinguishing it from any potential isomeric impurities or other compounds of the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural confirmation of organic compounds, including this compound. The process involves multiple stages of mass analysis, typically including the isolation of a precursor ion (the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive evidence for the compound's structure.

For this compound (C₁₀H₁₄N₂, molecular weight: 162.23 g/mol ), the MS/MS analysis would begin with the ionization of the molecule and the selection of its molecular ion (m/z 163.12 for [M+H]⁺). Fragmentation of this precursor ion yields a series of characteristic product ions that correspond to specific structural motifs within the molecule.

Key fragmentation pathways for phenylhydrazones involve cleavages at the N-N bond, the C-N bond, and within the alkyl chain. The analysis of the fragmentation of Butyraldehyde itself shows characteristic losses related to its alkyl chain. docbrown.infochemicalbook.com The fragmentation pattern for this compound is predicted based on these principles. A primary fragmentation would involve the homolytic cleavage of the N-N bond, leading to the formation of a stable aniline radical cation or a related fragment. Another significant fragmentation pathway is the cleavage of the bond between the butyl group and the imine nitrogen, as well as McLafferty-type rearrangements involving the butyl chain.

The major predicted fragment ions and their corresponding structural assignments are detailed in the table below. The identification of these specific fragments in an MS/MS spectrum provides high confidence in the structural confirmation of this compound.

| Predicted Product Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|---|

| 106.07 | C₄H₇N (Propyl cyanide) | [C₆H₅NH₂]⁺• (Aniline radical cation) | Rearrangement and N-N bond cleavage |

| 93.06 | C₄H₈N₂ (Butanenitrile imine) | [C₆H₅NH₂]⁺ (Anilinium ion) | N-N bond cleavage |

| 77.04 | C₄H₉N₂ (Butyl diazenyl radical) | [C₆H₅]⁺ (Phenyl cation) | Cleavage of phenyl-N bond |

| 105.08 | C₃H₈ (Propane) | [C₇H₇N₂]⁺ | α-cleavage in the butyl chain |

UV-Visible Spectroscopy in Conjugated System Characterization

UV-Visible spectroscopy is a key method for characterizing molecules containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions. libretexts.org The technique is particularly sensitive to conjugated π-electron systems, where alternating single and multiple bonds result in delocalized electrons. youtube.com This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing light absorption to shift to longer wavelengths (a bathochromic shift). libretexts.orgyoutube.com

The structure of this compound contains a significant conjugated system. The π-electrons of the phenyl ring are in conjugation with the π-system of the carbon-nitrogen double bond (C=N). This extended conjugation is responsible for the compound's characteristic UV absorption profile. The absorption is primarily due to π → π* electronic transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. nih.gov

While a specific experimental spectrum for this compound is not detailed in the available literature, its absorption characteristics can be predicted based on similar phenylhydrazone structures. For instance, hydrazone-based compounds are known to exhibit strong absorbance maxima due to π → π* transitions. nih.gov The phenylhydrazone moiety acts as a potent chromophore. The addition of the butyl group, being a saturated alkyl chain, does not extend the conjugation and is expected to have only a minor influence on the position of the absorption maximum (λmax).

The expected UV-Vis absorption characteristics for this compound are summarized in the following table. The primary absorption band is anticipated to be in the UVA range, a direct consequence of its conjugated phenylhydrazone core.

| Transition Type | Expected λmax Range (nm) | Associated Chromophore | Relative Intensity |

|---|---|---|---|

| π → π | ~300 - 350 | Phenyl ring conjugated with C=N | High (ε > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | >350 | Lone pair on N atom and C=N bond | Low (ε < 1,000 L mol⁻¹ cm⁻¹) |

Spectroscopic Methodologies for In-Situ Reaction Monitoring

In-situ spectroscopic monitoring provides real-time data on a chemical reaction's progress, offering insights into reaction kinetics, mechanisms, and the formation of intermediates without the need for sample extraction. nih.gov Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly effective technique for monitoring the synthesis of this compound in solution. This reaction involves the condensation of Butyraldehyde with Phenylhydrazine. nih.gov

By inserting an ATR probe directly into the reaction vessel, spectra can be collected continuously. The progress of the hydrazone formation can be monitored by observing the disappearance of reactant-specific infrared bands and the simultaneous appearance of product-specific bands.

Specifically, the reaction can be tracked by monitoring the following key vibrational modes:

Disappearance of Reactants:

The strong carbonyl (C=O) stretching vibration of Butyraldehyde, typically found around 1720-1740 cm⁻¹. docbrown.info

The N-H stretching vibrations of the Phenylhydrazine starting material.

Appearance of Product:

The C=N (imine) stretching vibration of the this compound product, which appears in the 1600-1650 cm⁻¹ region.

The characteristic N-H stretching vibration of the phenylhydrazone product, which differs from that of the starting phenylhydrazine.

This real-time data allows for the precise determination of the reaction endpoint, optimization of reaction conditions (such as temperature and catalyst concentration), and the development of a kinetic profile for the synthesis.

| Parameter | Description | Key Vibrational Bands to Monitor (cm⁻¹) |

|---|---|---|

| Reactant Monitored | Butyraldehyde | ~1720-1740 (C=O stretch, decreasing intensity) |

| Reactant Monitored | Phenylhydrazine | ~3300-3400 (N-H stretch, decreasing intensity) |

| Product Monitored | This compound | ~1600-1650 (C=N stretch, increasing intensity) |

| Product Monitored | This compound | ~3250-3350 (N-H stretch, increasing intensity) |

| Instrumentation | FTIR Spectrometer with in-situ ATR probe | N/A |

| Data Acquisition | Spectra collected every 1-5 minutes | N/A |

Computational and Theoretical Investigations of Butyraldehyde, Phenylhydrazone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of the electronic environment and its influence on molecular behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the optimized geometry of molecules, providing data on bond lengths, bond angles, and dihedral angles. For Butyraldehyde (B50154), phenylhydrazone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can elucidate the most stable three-dimensional arrangement of its atoms. nih.govrsc.org These calculations typically start with an initial geometry based on known X-ray diffraction data of similar structures and then optimize it to find the minimum energy conformation in the gas phase. nih.gov The optimized geometry is confirmed as a true minimum on the potential energy surface by ensuring the absence of any imaginary frequencies in the vibrational analysis. nih.gov

The planarity of the phenyl ring and the hydrazone moiety (C=N-N) are key features of interest. The butyl chain, being flexible, can adopt various conformations, and DFT helps in identifying the lowest energy conformer. The calculated geometric parameters are crucial for understanding steric and electronic effects within the molecule.

Table 1: Selected Optimized Geometrical Parameters for Butyraldehyde, Phenylhydrazone from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=N | 1.29 Å |

| N-N | 1.38 Å | |

| N-C (phenyl) | 1.42 Å | |

| Bond Angle | C-N-N | 118.5° |

| N-N-C (phenyl) | 121.0° | |

| Dihedral Angle | C-C-C=N | 178.5° (anti-periplanar) |

| C=N-N-C (phenyl) | 175.0° (trans) |

Note: The values in this table are representative and are based on typical DFT calculations for similar phenylhydrazone structures. Actual values may vary depending on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wpmucdn.comlibretexts.org The energies of the HOMO and LUMO, and the HOMO-LUMO energy gap (ΔE), are critical indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is typically localized on the phenylhydrazone moiety, specifically on the nitrogen atoms and the π-system of the phenyl ring, indicating its nucleophilic character. The LUMO is usually distributed over the C=N bond and the phenyl ring, representing the sites susceptible to nucleophilic attack. FMO analysis helps in understanding the molecule's role in reactions such as electrophilic substitutions on the aromatic ring or additions to the imine bond. numberanalytics.compku.edu.cn

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Note: These values are illustrative and derived from typical DFT calculations for organic molecules of similar size and conjugation.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of intermediates and the characterization of transition states. For reactions involving this compound, such as its formation from butyraldehyde and phenylhydrazine (B124118), computational modeling can elucidate the step-by-step process. nih.gov The reaction typically proceeds through a nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, forming a tetrahedral intermediate (carbinolamine), followed by dehydration to yield the phenylhydrazone. nih.gov

By calculating the potential energy surface, researchers can map out the energy changes along the reaction coordinate. Transition state theory is used to locate the transition state structures, which are saddle points on the potential energy surface characterized by a single imaginary frequency. nih.gov The energy barrier, or activation energy (ΔG‡), determined from the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate. nih.gov These studies can also predict the regioselectivity and stereoselectivity of reactions. nih.gov

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. For this compound, key spectroscopic techniques include Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

DFT calculations can predict vibrational frequencies corresponding to IR and Raman spectra. researchgate.net While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide excellent agreement. researchgate.net Theoretical IR spectra can aid in the assignment of experimental bands to specific vibrational modes. The NIST WebBook provides an experimental IR spectrum for this compound which can be used for such comparisons. nist.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These predicted shifts are highly valuable for assigning signals in experimental NMR spectra and confirming the molecular structure. nih.govnih.gov

Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in UV-Vis spectra. nih.gov The calculated maximum absorption wavelength (λmax) can be compared with experimental measurements to understand the electronic structure and conjugation within the molecule. nih.gov

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Frequency (C=N stretch) | ~1630 cm⁻¹ (scaled) | Available in NIST database nist.gov |

| ¹H NMR Chemical Shift (CH=N) | ~7.5 ppm | Not available in search results |

| ¹³C NMR Chemical Shift (C=N) | ~140 ppm | Not available in search results nih.gov |

| UV-Vis λmax | ~300 nm | Not available in search results |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are excellent for studying static properties of single molecules, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, molecular motions, and intermolecular interactions. uark.edu

For this compound, MD simulations can be used to explore its conformational landscape, particularly the flexibility of the butyl chain and the rotation around the N-N and N-C bonds. nih.gov By simulating the molecule in a solvent, one can study the influence of the environment on its conformation and dynamics. These simulations can reveal the most populated conformations in solution and the timescales of conformational transitions, which are crucial for understanding its behavior in a realistic chemical environment. Constant pH MD simulations can also be employed to study proton-coupled conformational dynamics. nih.gov

Catalytic Facilitation of Chemical Processes Involving Butyraldehyde, Phenylhydrazone

Heterogeneous and Homogeneous Acid Catalysis in Hydrazone Chemistry

Acid catalysis is fundamental to the chemistry of carbonyl compounds and their derivatives, such as hydrazones. The formation of Butyraldehyde (B50154), phenylhydrazone from butyraldehyde and phenylhydrazine (B124118) is itself an acid-catalyzed process, typically involving the protonation of the carbonyl oxygen to enhance its electrophilicity, followed by the elimination of water. msu.edu Beyond its synthesis, Butyraldehyde, phenylhydrazone can undergo further acid-catalyzed reactions, most notably cyclization reactions like the Fischer indole (B1671886) synthesis.

Homogeneous acid catalysis involves a catalyst that is in the same phase as the reactants. Protic acids like sulfuric acid, polyphosphoric acid, or p-toluenesulfonic acid are often used. In the context of the Fischer indole synthesis, the acid protonates the imine nitrogen of the hydrazone, initiating a cascade of tautomerization and rearrangement steps to form the indole ring.

Heterogeneous acid catalysis offers practical advantages such as easy separation and catalyst reusability. rsc.org Solid acid catalysts like alumina (B75360) (Al₂O₃), silica-alumina, or zeolites can effectively catalyze hydrazone transformations. Research has demonstrated the use of heated alumina as a catalyst for the cyclization of arylhydrazones. In a specific example, Phenylhydrazone of butyraldehyde is passed over an aluminum oxide catalyst at elevated temperatures (320-330 °C) to yield 3-ethylindole. google.comgoogleapis.com The catalyst can be recovered by heating in air and reused. google.com This process highlights the industrial potential of using robust, heterogeneous catalysts for gas-phase reactions of hydrazone derivatives. uclouvain.be

The table below summarizes representative conditions for the acid-catalyzed cyclization of this compound.

| Catalyst Type | Catalyst | Reaction | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Heterogeneous | Aluminum Oxide (Al₂O₃) | Fischer Indole Synthesis | 320-330 °C, Gas Phase, Benzene (B151609) Solvent | 3-Ethylindole | google.com |

Lewis Acid Catalyzed Transformations of this compound

Lewis acids, defined as electron-pair acceptors, are pivotal catalysts for a wide array of organic transformations. They function by activating substrates, often by coordinating to a lone pair of electrons on a heteroatom like oxygen or nitrogen. nih.gov In the chemistry of this compound, Lewis acids can activate the C=N double bond, facilitating reactions such as cyclizations, additions, and rearrangements. beilstein-journals.org

The Fischer indole synthesis, a cornerstone reaction of phenylhydrazones, is frequently catalyzed by Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or aluminum chloride (AlCl₃). The mechanism involves the coordination of the Lewis acid to one of the nitrogen atoms of the hydrazone. This coordination enhances the acidity of the N-H proton and promotes the key nih.govnih.gov-sigmatropic rearrangement that leads to the indole product. The choice of Lewis acid can significantly impact the reaction's efficiency and the conditions required.

Beyond the Fischer indole synthesis, Lewis acids can mediate other transformations. For instance, they can be used to promote the fragmentation of oxetanes formed from aldehydes, a process relevant to carbonyl-olefin metathesis. nih.gov Zinc, as a good Lewis acid, can efficiently interact with and activate substrates for various chemical transformations. rsc.org Studies on the activation of aldehydes by organoborane Lewis acids show that the catalyst coordinates to the carbonyl oxygen, which is analogous to how it would activate the imine nitrogen in a hydrazone, preparing it for subsequent reactions like hydride transfer. nih.gov

| Lewis Acid Catalyst | Typical Substrate Class | Role of Catalyst | Potential Transformation |

|---|---|---|---|

| ZnCl₂, BF₃·OEt₂, AlCl₃ | Arylhydrazones | Activates C=N bond by coordinating to nitrogen | Fischer Indole Synthesis |

| Tris(pentafluorophenyl)borane | Aldehydes | Activates carbonyl group for hydride transfer | Reduction (by analogy for hydrazones) |

| Zinc Coordination Compounds | General Substrates | Acts as a Lewis acid to activate reactants | Cycloadditions, CO₂ fixation |

Development of Novel Catalytic Systems for Enhanced Reaction Rates

The quest for more efficient, selective, and sustainable chemical processes has driven the development of novel catalytic systems. solubilityofthings.com For reactions involving hydrazones, recent advances have moved beyond traditional acid catalysts to include organocatalysts, advanced transition-metal complexes, and single-atom heterogeneous catalysts. nih.govnih.gov

Bifunctional Catalysts: Research has shown that catalysts containing two functional groups can exhibit superior activity. For hydrazone formation, anthranilic acids have been identified as highly active bifunctional catalysts, where the carboxylic acid and amine groups work in concert. nih.gov This principle can be extended to subsequent reactions of the hydrazone.

Heterogenized Homogeneous Catalysts: To combine the high activity of homogeneous catalysts with the practical benefits of heterogeneous ones, researchers have developed methods to support homogeneous catalysts on solid materials. For example, a Zn(II)-hydrazone complex, which acts as a homogeneous catalyst, has been successfully supported on silica (B1680970) gel to create a recyclable, heterogeneous catalyst for CO₂ fixation reactions. rsc.org

Single-Atom Catalysts (SACs): SACs represent a frontier in heterogeneous catalysis, offering maximum atom efficiency and unique reactivity. nih.gov A heterogeneous iron-nitrogen-carbon (Fe-N-C) catalyst, with isolated iron ions dispersed on a support, has been shown to be highly effective for the aerobic oxidative dehydrogenation of hydrazones to diazo compounds at room temperature using oxygen as the oxidant. nih.govacs.org This method is a significant improvement over traditional methods that use stoichiometric and often toxic metal oxidants. acs.org Similarly, single-atom platinum catalysts on ceria (Pt₁/CeO₂) have been developed for the E-selective reduction of diazo compounds to form hydrazone esters. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. acs.org Dual catalytic systems that merge a photoredox catalyst (like Ru(bpy)₃²⁺) with an organocatalyst can enable enantioselective alkylations of aldehydes, proceeding through enamine intermediates. acs.org This concept is applicable to hydrazone chemistry, where the transient generation of radical species under mild, light-driven conditions can open new reaction pathways.

Mechanistic Insights into Catalytic Activation

Understanding the mechanism by which a catalyst activates a substrate is crucial for optimizing reactions and designing better catalysts. For this compound, catalytic activation primarily targets the C=N imine bond and the adjacent nitrogen atoms.

Acid Catalysis Mechanism: In general acid catalysis of hydrazone formation or hydrolysis, the rate-determining step is typically the acid-catalyzed dehydration of a tetrahedral intermediate. nih.gov For subsequent reactions like the Fischer indole synthesis, the catalyst (Brønsted or Lewis acid) protonates or coordinates to the terminal nitrogen atom of the hydrazone. This initial activation facilitates tautomerization to an ene-hydrazine intermediate. The ene-hydrazine then undergoes a nih.govnih.gov-sigmatropic rearrangement, which is the key bond-forming step, followed by rearomatization and elimination of ammonia (B1221849) to form the indole ring.

Lewis Acid Activation: A Lewis acid catalyst activates the hydrazone by withdrawing electron density from the nitrogen atom it coordinates with. This enhances the electrophilicity of the imine carbon and the acidity of protons on adjacent atoms, facilitating nucleophilic attack or rearrangement. nih.gov

Redox Catalysis Mechanism: In oxidative dehydrogenations catalyzed by systems like the Fe-N-C catalyst, the mechanism involves the transfer of electrons from the hydrazone to the catalyst, which in turn transfers them to an oxidant like O₂. The reaction likely proceeds through single-electron transfer steps, generating radical intermediates. Protons derived from the hydrazone are used in the reduction of oxygen to water. acs.org

Organocatalysis Mechanism: In reactions catalyzed by amines, such as aniline (B41778), a nucleophilic catalysis mechanism is often operative. The catalyst attacks the carbonyl carbon (in hydrazone formation) or a related electrophilic site, forming a new, more reactive intermediate. This intermediate then reacts with the other substrate before the catalyst is regenerated. For example, in aniline-catalyzed hydrazone formation, aniline first forms a highly reactive iminium ion with the aldehyde, which is then readily attacked by the hydrazine (B178648). nih.gov

Butyraldehyde, Phenylhydrazone As a Synthon for Complex Molecular Architectures

Strategic Utilization in the Synthesis of Multifunctional Organic Compounds

The strategic value of butyraldehyde (B50154), phenylhydrazone lies in its function as a synthon, a molecular fragment used to build larger molecules. The formation of the phenylhydrazone itself from butyraldehyde and phenylhydrazine (B124118) introduces a key carbon-nitrogen double bond (C=N) and a hydrazine (B178648) moiety into a simple aliphatic chain. mdpi.com This process transforms the electrophilic carbonyl carbon of butyraldehyde into a structure with varied reactive potential.

The resulting phenylhydrazone is not merely a stable derivative but an intermediate poised for further transformations. The nucleophilicity of the amino group and the reactivity of the imine-like bond are central to its utility. nih.gov This allows for the construction of compounds containing multiple functional groups, which are valuable in medicinal chemistry and materials science. acs.org For instance, the phenylhydrazone moiety can participate in cyclization reactions or act as a precursor for other nitrogen-containing heterocycles. The initial condensation reaction is a straightforward and efficient method for assembling a precursor that contains both aliphatic and aromatic components, linked by the synthetically useful hydrazone bridge.

Table 1: Formation and Reactive Sites of Butyraldehyde, Phenylhydrazone

| Reactant 1 | Reactant 2 | Resulting Synthon | Key Reactive Sites for Further Synthesis |

| Butyraldehyde | Phenylhydrazine | This compound | 1. C=N Double Bond (Imine character) 2. N-H Amine Proton 3. Aromatic Phenyl Ring |

Approaches to Structurally Diverse Polycyclic and Fused-Ring Systems

This compound is a key intermediate for synthesizing structurally diverse polycyclic and fused-ring systems, primarily through the celebrated Fischer indole (B1671886) synthesis. wikipedia.orgrsc.org Discovered in 1883, this reaction provides a direct route to the indole nucleus, a bicyclic system composed of a fused benzene (B151609) and pyrrole (B145914) ring. wikipedia.orgresearchgate.net The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

The mechanism involves the acid-catalyzed isomerization of the phenylhydrazone to its enamine (or 'ene-hydrazine') tautomer. wikipedia.org This is followed by a rsc.orgrsc.org-sigmatropic rearrangement, which forms a new carbon-carbon bond and creates a diimine intermediate. Subsequent cyclization and elimination of an ammonia (B1221849) molecule under acidic conditions leads to the formation of the stable, aromatic indole ring. wikipedia.org

This methodology is not limited to simple indoles. By using substituted phenylhydrazines or more complex carbonyl precursors, a vast array of polycyclic and fused-ring structures can be accessed. A notable example is found in the total synthesis of alkaloids like (±)-aspidospermidine. In one synthetic route, a complex tricyclic ketone is treated with phenylhydrazine under reflux conditions to form the corresponding hydrazone, which then undergoes an in-situ Fischer cyclization to generate the pentacyclic core of the aspidosperma alkaloid family. rsc.org Although the direct precursor to cyclization is a more complex ketone, the synthesis often begins with simpler molecules like butyraldehyde, which are elaborated to provide the necessary carbon framework. rsc.org This highlights how the fundamental reactivity of the phenylhydrazone group is exploited to construct intricate, multi-ring architectures. rsc.orgmdpi.comacs.org

Table 2: Key Stages of the Fischer Indole Synthesis with this compound

| Stage | Description | Intermediate Type |

| 1. Tautomerization | Following acid catalysis, the phenylhydrazone isomerizes to its more reactive enamine tautomer. | Ene-hydrazine |

| 2. rsc.orgrsc.org-Sigmatropic Rearrangement | The enamine undergoes a concerted pericyclic reaction to form a new C-C bond between the aromatic ring and the enamine's terminal carbon. | Diimine |

| 3. Aromatization | The intermediate cyclizes and eliminates a molecule of ammonia (NH₃) to form the thermodynamically stable aromatic indole ring. | Aromatic Indole |

Contribution to the Synthesis of Biologically Relevant Small Molecules